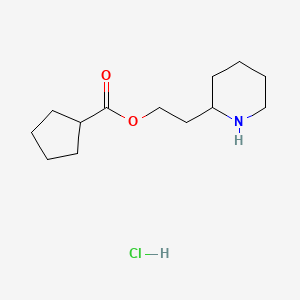
2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Übersicht
Beschreibung
2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C13H24ClNO2 . It is also known by its synonyms 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride and 2-(PIPERIDIN-2-YL)ETHYL CYCLOPENTANECARBOXYLATE HYDROCHLORIDE .
Molecular Structure Analysis
The molecular weight of 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is 261.79 . The exact structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride are not specified in the search results. The molecular formula of the compound is C13H24ClNO2 .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride: is a piperidine derivative, which is a crucial building block in drug design . Piperidine structures are integral to more than twenty classes of pharmaceuticals, including alkaloids. This compound can be used to synthesize biologically active molecules through various reactions such as hydrogenation, cyclization, and amination. Its versatility in forming bonds makes it a valuable asset in creating novel drugs with potential therapeutic applications.
Pharmacological Research
Piperidine derivatives exhibit a wide range of pharmacological activities. They are present in compounds used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . The compound could be explored for its efficacy in these areas, potentially leading to the development of new treatments for various diseases.
Chemical Synthesis Methodology
This compound can also serve as a substrate for developing new chemical synthesis methodologies. Due to the growing need for fast and cost-effective synthesis of piperidine derivatives, research into this compound could lead to innovative approaches to synthesizing complex molecules, enhancing the efficiency of chemical production .
Antioxidant Properties Exploration
Piperidine derivatives have shown antioxidant properties, which are crucial in combating oxidative stress-related diseases. Investigating the antioxidant potential of 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride could lead to its application in preventing or treating conditions caused by free radicals .
Neuropharmacology
Given the role of piperidine derivatives in anti-Alzheimer’s and antipsychotic medications, this compound could be pivotal in neuropharmacological research. It may contribute to the development of new drugs that target neurological pathways, offering hope for treating neurodegenerative diseases and psychiatric disorders .
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for pain management and inflammation control. Research into 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride could expand the range of available treatments in these areas, improving patient care .
Anticancer Agent Development
Piperidine structures are commonly found in anticancer agents. Exploring the anticancer potential of 2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride could lead to the discovery of new mechanisms of action against cancer cells, contributing to the fight against cancer .
Eigenschaften
IUPAC Name |
2-piperidin-2-ylethyl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(11-5-1-2-6-11)16-10-8-12-7-3-4-9-14-12;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZIJAYGMMNPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride | |
CAS RN |
1220027-29-1 | |
| Record name | Cyclopentanecarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1465784.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1465790.png)



![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)

![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)
